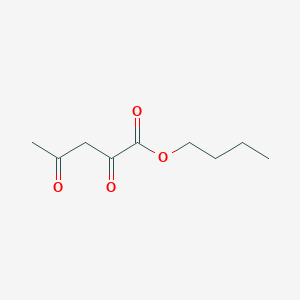
butyl 2,4-dioxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butyl 2,4-dioxopentanoate is an organic compound with the chemical formula C9H14O4. It is a colorless liquid with a specific fruity aroma. This compound is commonly used as a flavoring agent in food and beverages, as well as in various chemical synthesis reactions as a substrate or intermediate .
Métodos De Preparación
butyl 2,4-dioxopentanoate is typically synthesized through an esterification reaction. This involves reacting 2,4-dioxovaleric acid with butanol in the presence of a catalyst. The reaction conditions usually require heating and the removal of water to drive the reaction to completion . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. Proper safety measures, including the use of protective equipment and waste management, are essential during the synthesis process .
Análisis De Reacciones Químicas
butyl 2,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Butyl 2,4-dioxopentanoate serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations:
- Reactions: It can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
- Applications in Synthesis: It is utilized in the preparation of complex organic molecules and pharmaceuticals.
Biological Studies
The compound has been explored for its potential in biological research:
- Enzyme Studies: It can be used to study enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
- Metabolic Pathways: Investigations into metabolic pathways involving dioxopentanoates have been conducted to understand their biological significance.
Pharmaceutical Development
Research indicates that this compound may have applications in drug development:
- Precursor for Active Pharmaceutical Ingredients (APIs): Its derivatives are being studied for potential therapeutic effects.
- Targeting Disease Mechanisms: Compounds derived from this compound are being evaluated for their efficacy against various diseases.
Data Tables
| Reaction Type | Conditions |
|---|---|
| Esterification | Reflux with sulfuric acid |
| Solvent | Dichloromethane |
| Temperature | 60-80 °C |
Case Studies
Case Study 1: Enzyme-Catalyzed Reactions
Research published in Biochemistry demonstrated that this compound can act as a substrate for specific enzymes involved in metabolic pathways. The study highlighted its role in understanding enzyme specificity and kinetics.
Case Study 2: Pharmaceutical Applications
A study reported in Journal of Medicinal Chemistry explored derivatives of this compound as potential anti-cancer agents. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development.
Mecanismo De Acción
The mechanism of action of butyl 2,4-dioxovalerate primarily involves its ester linkage. In biological systems, esterases can hydrolyze this linkage, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound can be used to release active pharmaceutical ingredients in a controlled manner .
Comparación Con Compuestos Similares
butyl 2,4-dioxopentanoate can be compared with other esters such as ethyl 2,4-dioxovalerate and methyl 2,4-dioxovalerate. While all these compounds share similar ester linkages, their physical properties, such as boiling points and solubilities, differ due to the varying alkyl groups. This compound is unique in its specific fruity aroma and its applications in flavoring and fragrance industries .
Propiedades
Número CAS |
10153-83-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
Clave InChI |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
SMILES canónico |
CCCCOC(=O)C(=O)CC(=O)C |
Key on ui other cas no. |
10153-83-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















